![molecular formula C13H21O4P B14705166 Diethyl [ethoxy(phenyl)methyl]phosphonate CAS No. 13676-09-0](/img/structure/B14705166.png)
Diethyl [ethoxy(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [ethoxy(phenyl)methyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety and two ethoxy groups. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [ethoxy(phenyl)methyl]phosphonate can be achieved through several methods. One common approach is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. This reaction typically requires a catalyst and can be performed under microwave irradiation to improve yields and reduce reaction times .
Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a variety of aryl phosphonates and is applicable for the synthesis of pharmaceutically relevant compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using catalysts such as palladium or copper. These reactions can be performed under controlled conditions to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [ethoxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. These reactions are typically performed under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in different fields .
Applications De Recherche Scientifique
Diethyl [ethoxy(phenyl)methyl]phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl [ethoxy(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition of their activity. This mechanism is particularly relevant in its use as an enzyme inhibitor and in the development of pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl [ethoxy(phenyl)methyl]phosphonate include:
- Diethyl benzylphosphonate
- Diethyl (methylthiomethyl)phosphonate
- Diethyl (ethylthiomethyl)phosphonate
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
13676-09-0 |
|---|---|
Formule moléculaire |
C13H21O4P |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
[diethoxyphosphoryl(ethoxy)methyl]benzene |
InChI |
InChI=1S/C13H21O4P/c1-4-15-13(12-10-8-7-9-11-12)18(14,16-5-2)17-6-3/h7-11,13H,4-6H2,1-3H3 |
Clé InChI |
HLYDPWKCSXLNEP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


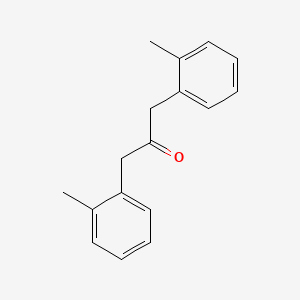
![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
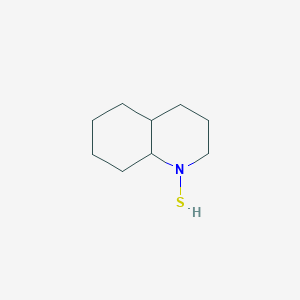

![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
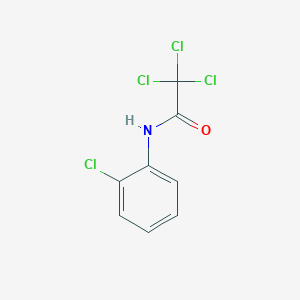
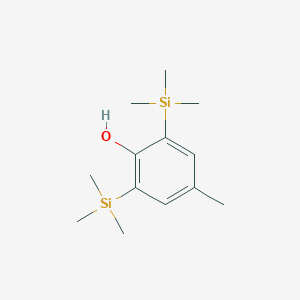
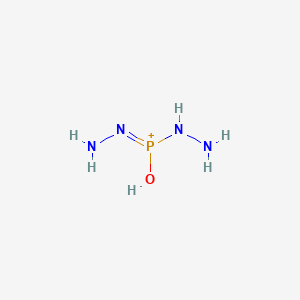
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
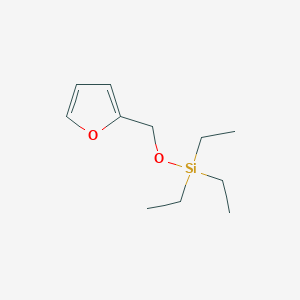

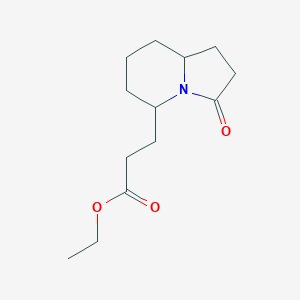
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
